Ethynesulfenic acid

Description

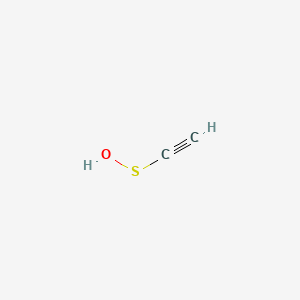

Ethynesulfenic acid (HC≡CSOH) is a sulfenic acid characterized by a terminal sulfhydryl (-SOH) group attached to an ethynyl (C≡C) moiety. Sulfenic acids are reactive intermediates in biochemical and chemical oxidation processes, particularly in cysteine thiol oxidation in proteins . This compound’s linear structure and electron-deficient triple bond impart unique reactivity and thermodynamic properties, distinguishing it from other sulfenic acids. Its instability under ambient conditions makes experimental characterization challenging, necessitating advanced computational methods to elucidate its properties .

Properties

CAS No. |

121564-25-8 |

|---|---|

Molecular Formula |

C2H2OS |

Molecular Weight |

74.10 g/mol |

IUPAC Name |

hydroxysulfanylethyne |

InChI |

InChI=1S/C2H2OS/c1-2-4-3/h1,3H |

InChI Key |

WVPHPPBOCBKHCG-UHFFFAOYSA-N |

Canonical SMILES |

C#CSO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethynesulfenic acid typically involves the reaction of acetylene with sulfur-containing reagents. One common method is the reaction of acetylene with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial applications and the challenges associated with its stability. Most preparations are conducted on a laboratory scale for research purposes.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sulfinic and sulfonic acids. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reduction of this compound can yield thiols or sulfides, depending on the reducing agent used. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: The sulfenic acid group can participate in nucleophilic substitution reactions, where the -SOH group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: H₂O₂, KMnO₄, and other strong oxidizers.

Reduction: LiAlH₄, NaBH₄, and other hydride donors.

Substitution: Halides, amines, and other nucleophiles under mild to moderate conditions.

Major Products Formed:

Oxidation: Sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H).

Reduction: Thiols (RSH) and sulfides (RSR’).

Substitution: Various substituted sulfenic acid derivatives.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds. Its unique reactivity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology: While direct biological applications are limited, derivatives of ethynesulfenic acid may have potential as bioactive molecules or probes for studying sulfur-related biochemical processes.

Medicine: Research into sulfenic acid derivatives has shown promise in developing new therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.

Industry: Although not widely used industrially, this compound and its derivatives could find applications in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of ethynesulfenic acid involves its ability to act as both an electrophile and a nucleophile. The sulfenic acid group (-SOH) can undergo nucleophilic attack, leading to the formation of various products depending on the reacting species. Additionally, the ethyne moiety can participate in reactions typical of alkynes, such as addition and cycloaddition reactions.

Molecular Targets and Pathways:

Electrophilic Reactions: The -SOH group can react with nucleophiles such as amines and thiols.

Nucleophilic Reactions: The ethyne moiety can undergo addition reactions with electrophiles such as halogens and acids.

Comparison with Similar Compounds

Thermodynamic Stability

High-level CCSD(T) calculations reveal marked differences in enthalpies of formation (Table 1). These values challenge prior experimental data, highlighting the need for revised thermochemical benchmarks .

Table 1: Calculated vs. Experimental Enthalpies of Formation (ΔfH°, kcal/mol)

| Compound | Formula | Calculated ΔfH° (CCSD(T)) | Experimental ΔfH° (Literature) |

|---|---|---|---|

| Methanesulfenic acid | CH₃SOH | -35.1 ± 0.4 | -29.0 (NIST) |

| This compound | HC≡CSOH | +32.9 ± 1.0 | Not reported |

| Benzenesulfenic acid | C₆H₅SOH | -2.6 ± 0.6 | +5.0 (Prior studies) |

| Ethenesulfenic acid | CH₂CHSOH | -11.2 ± 0.7 | No data available |

Key Observations:

- This compound exhibits a highly positive ΔfH° (+32.9 kcal/mol), indicating low thermodynamic stability compared to methane- (-35.1 kcal/mol) and benzenesulfenic acids (-2.6 kcal/mol). This is attributed to the electron-withdrawing ethynyl group, which destabilizes the -SOH moiety .

- Methanesulfenic acid is the most stable due to minimal steric strain and lack of competing electronic effects.

- Benzenesulfenic acid benefits from resonance stabilization via the aromatic ring, though its calculated ΔfH° is lower than previously assumed .

Structural and Reactivity Differences

- Electronic Effects :

- This compound’s triple bond induces electron deficiency at the sulfur atom, enhancing electrophilicity and susceptibility to nucleophilic attack.

- Benzenesulfenic acid’s aryl group delocalizes electron density, reducing reactivity compared to aliphatic analogs.

- Steric and Conjugative Stabilization :

- Methanesulfenic acid lacks conjugation, but its small size minimizes steric clashes.

- Ethenesulfenic acid (CH₂CHSOH) shows intermediate stability due to partial conjugation between the double bond and -SOH group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.